5,7-Difluoroquinazoline
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Overview
Description
5,7-Difluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4F2N2. It belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. The presence of fluorine atoms at the 5th and 7th positions of the quinazoline ring imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinazoline typically involves the cyclization of 2-amino-4,5-difluorobenzoic acid with a suitable reagent. One common method includes the amidation of 2-amino-4,5-difluorobenzoic acid followed by cyclization to form the quinazoline ring . The reaction conditions often require the use of catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the fluorine atoms or additional rings fused to the quinazoline core .
Scientific Research Applications
5,7-Difluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of its targets. This makes it a valuable tool in the study of biological pathways and the development of therapeutic agents .
Comparison with Similar Compounds
- 4-Chloro-5,7-difluoroquinazoline
- 6,7-Difluoroquinazoline
- 5,6,7,8-Tetrachloroquinoline
Comparison: Compared to other similar compounds, 5,7-Difluoroquinazoline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. For instance, the presence of fluorine atoms at the 5th and 7th positions can enhance the compound’s stability and binding interactions with biological targets, making it more effective in certain applications .
Biological Activity
5,7-Difluoroquinazoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects against various kinases and cancer cell lines, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of fluorine atoms at the 5 and 7 positions enhances its biological activity by influencing its molecular interactions and pharmacokinetic properties.
Kinase Inhibition
Research has demonstrated that this compound exhibits inhibitory activity against several kinases, which are crucial in regulating cellular functions and signaling pathways. A study evaluated various derivatives of quinazoline, including this compound, for their potency against the epidermal growth factor receptor (EGFR) and other kinases. The findings indicated that:
- IC50 Values : The compound displayed an IC50 value of 12 μM against EGFR in A431 cells, indicating moderate inhibition. However, it showed no significant potency against several patient-derived chordoma cell lines (IC50 > 100 μM) .
- Comparative Potency : Other derivatives with different substitutions exhibited varying degrees of potency against EGFR and chordoma cells, suggesting that modifications to the quinazoline scaffold can significantly impact biological activity .
Antitumor Activity
The antitumor efficacy of this compound was assessed in vitro using various cancer cell lines. The results showed:
- Cell Viability Assays : The compound's ability to reduce cell viability was measured using the MTT assay. It demonstrated cytotoxic effects in certain cancer cell lines but was less effective in others .
- Mechanism of Action : The mechanism underlying its antitumor activity may involve the inhibition of critical signaling pathways associated with cell proliferation and survival .
Data Table: Summary of Biological Activities
Compound | Target | Cell Line | IC50 (μM) | Notes |
---|---|---|---|---|
This compound | EGFR | A431 | 12 | Moderate inhibition |
Chordoma | U-CH1 | >100 | No significant potency | |
Chordoma | U-CH2 | >100 | No significant potency | |
Other Derivatives | EGFR | Various | Varies | Potency influenced by structural changes |
Case Study 1: Inhibition of CDC25B
A related study explored the inhibition of CDC25B phosphatase using derivatives from the quinazoline family. Although not directly involving this compound, it provides insight into the potential applications of similar compounds in cancer therapy:
- Findings : Several derivatives showed considerable inhibitory activity against CDC25B at concentrations around 20 μg/mL. This suggests that modifications to the quinazoline scaffold can yield potent inhibitors for targets involved in cancer progression .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of quinazoline derivatives. While this compound's specific antimicrobial activity was not highlighted, related compounds demonstrated notable efficacy against various bacterial strains:
Properties
Molecular Formula |
C8H4F2N2 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5,7-difluoroquinazoline |
InChI |
InChI=1S/C8H4F2N2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H |
InChI Key |
WLFRHWRNMCTRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CN=CN=C21)F)F |
Origin of Product |
United States |
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